2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-(2-{[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}ethyl)acetamide
Description
2-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-N-(2-{[(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)METHYL]SULFANYL}ETHYL)ACETAMIDE is a complex organic compound featuring a benzodioxepin ring fused with a quinazolinyl moiety
Properties
Molecular Formula |
C22H23N3O4S |
|---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-[2-[(4-oxo-3H-quinazolin-2-yl)methylsulfanyl]ethyl]acetamide |
InChI |
InChI=1S/C22H23N3O4S/c26-21(13-15-6-7-18-19(12-15)29-10-3-9-28-18)23-8-11-30-14-20-24-17-5-2-1-4-16(17)22(27)25-20/h1-2,4-7,12H,3,8-11,13-14H2,(H,23,26)(H,24,25,27) |
InChI Key |
CLOOFMPSPFBABZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C=C(C=C2)CC(=O)NCCSCC3=NC4=CC=CC=C4C(=O)N3)OC1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-N-(2-{[(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)METHYL]SULFANYL}ETHYL)ACETAMIDE involves multiple steps. The initial step typically includes the formation of the benzodioxepin ring through a cyclization reaction. This is followed by the introduction of the quinazolinyl group via a nucleophilic substitution reaction. The final step involves the acetylation of the amine group to form the acetamide. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The benzodioxepin ring can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: The quinazolinyl moiety can be reduced using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinazolinyl group, using reagents like sodium hydride and alkyl halides.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid
Scientific Research Applications
2-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-N-(2-{[(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)METHYL]SULFANYL}ETHYL)ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-N-(2-{[(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)METHYL]SULFANYL}ETHYL)ACETAMIDE involves its interaction with specific molecular targets. The benzodioxepin ring can interact with enzymes and receptors, modulating their activity. The quinazolinyl group can bind to DNA or proteins, affecting their function. These interactions can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds include:
3,4-Dihydro-2H-1,5-benzodioxepin: This compound shares the benzodioxepin ring but lacks the quinazolinyl and acetamide groups.
2-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)pyrrolidine: This compound has a pyrrolidine ring instead of the quinazolinyl group.
(2E)-3-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-2-propenoic acid: This compound features a propenoic acid group instead of the acetamide group.
The uniqueness of 2-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-N-(2-{[(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)METHYL]SULFANYL}ETHYL)ACETAMIDE lies in its combination of the benzodioxepin and quinazolinyl moieties, which confer distinct chemical and biological properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
